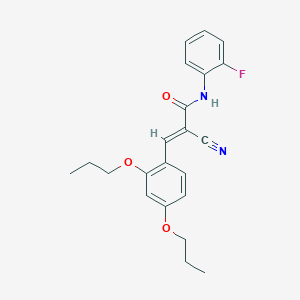![molecular formula C10H17N3O3S B2913160 (5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 478039-59-7](/img/structure/B2913160.png)
(5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a dimethoxyethyl group, a dimethylamino group, and a sulfanylideneimidazolidinone core
Applications De Recherche Scientifique
(5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps. One common method includes the reaction of a suitable imidazolidinone precursor with dimethylamino and dimethoxyethyl reagents under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or dimethoxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Mécanisme D'action
The mechanism of action of (5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,2-Dimethoxyethyl)benzene: Shares the dimethoxyethyl group but has a different core structure.
N-(2,2-dimethoxyethyl)-1H-imidazole-1-carboxamide: Similar in having the dimethoxyethyl group and an imidazole core.
Uniqueness
What sets (5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one apart is its unique combination of functional groups and the sulfanylideneimidazolidinone core, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(5Z)-3-(2,2-dimethoxyethyl)-5-(dimethylaminomethylidene)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-12(2)5-7-9(14)13(10(17)11-7)6-8(15-3)16-4/h5,8H,6H2,1-4H3,(H,11,17)/b7-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEPALKJFUDSAJ-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(C(=S)N1)CC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)N(C(=S)N1)CC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-amino-4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2913080.png)

![Methyl 3-[(2-{2-[(4-fluorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2913082.png)

![2-((1-(Phenethylsulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2913084.png)



![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-amine](/img/structure/B2913090.png)

![7-(tert-butyl)-3-(2-methoxyethyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2913096.png)
![[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol](/img/structure/B2913097.png)

